molecular formula C9H8N2O4 B13090370 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13090370
M. Wt: 208.17 g/mol
InChI Key: VPRNPSSUMCAXPU-UHFFFAOYSA-N
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Description

5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both furan and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylfuran-3-carboxylic acid hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. For example, the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-(2-ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O4/c1-2-6-5(3-4-14-6)8-10-7(9(12)13)11-15-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

VPRNPSSUMCAXPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CO1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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